Citroxanthin
Description
Contextualization of Xanthophyll Epoxides in Carotenoid Diversity
Carotenoids are a diverse group of over 600 natural pigments, broadly categorized into two main groups: carotenes and xanthophylls. healthline.comnih.gov Carotenes are hydrocarbons, while xanthophylls are their oxygenated derivatives, containing elements like oxygen in various functional groups. nih.govmdpi.com This oxygenation makes xanthophylls more polar than carotenes. byjus.com
Xanthophyll epoxides are a specific type of xanthophyll that contains at least one epoxy group. researchgate.net This structural feature is crucial for their role in the xanthophyll cycle, a process that helps photosynthetic organisms dissipate excess light energy as heat, thus preventing photo-oxidative damage. nih.govresearchgate.net The xanthophyll cycle involves the enzymatic conversion of epoxidized xanthophylls to their de-epoxidized forms under high light conditions. nih.gov
This cycle is not universal; different groups of organisms have evolved distinct xanthophyll cycles involving various pigments. researchgate.net For instance, the violaxanthin (B192666) cycle, common in higher plants, involves the conversion of violaxanthin through antheraxanthin (B39726) to zeaxanthin (B1683548). researchgate.netresearchgate.netbinran.ru In contrast, diatoms utilize a cycle with diadinoxanthin (B97544) and diatoxanthin. nih.gov The diversity of these cycles highlights the evolutionary adaptation of photosynthetic organisms to different light environments.
Significance of Citroxanthin as a Specific Xanthophyll Epoxide
This compound, also known as mutatochrome, is a specific xanthophyll epoxide derived from β-carotene. wikipedia.orgnih.gov It is recognized as 5,8-epoxy-5,8-dihydro-β,β-carotene. wikipedia.org This compound is found in various plants, including certain citrus fruits, where it contributes to their characteristic color. medkoo.comresearchgate.net
The significance of this compound lies in its position within the broader landscape of carotenoid research. As an epoxide, it is intrinsically linked to the processes of carotenoid metabolism and degradation. The presence of the epoxy group can influence the biological activity of the carotenoid. For example, while some epoxycarotenoids like β-carotene 5,6-epoxide are absorbed by humans, studies have shown that xanthophyll epoxides such as violaxanthin and lutein (B1675518) 5,6-epoxide are not detectably absorbed. nih.gov
Furthermore, the study of specific epoxides like this compound helps to elucidate the complex biosynthetic pathways of carotenoids in different organisms. Its presence in fruits like lemons, particularly as they ripen, provides insights into the biochemical changes that occur during fruit development. researchgate.net
Historical Perspective of Carotenoid Discovery Relevant to this compound
The scientific exploration of carotenoids dates back to the early 19th century. In 1831, Heinrich Wilhelm Ferdinand Wackenroder isolated "carotene" from carrots. illinois.eduwikipedia.org This marked the beginning of a long journey of discovery in carotenoid chemistry. The term "xanthophylls" was introduced by Jöns Jacob Berzelius in 1837 to describe the yellow pigments in autumn leaves. researchgate.net
A significant breakthrough came in 1906 when Mikhail Tsvet used column chromatography to separate chlorophyll (B73375), carotenes, and xanthophylls from green leaves. nih.gov This technique revolutionized the study of pigments and paved the way for the identification of hundreds of different carotenoids.
The structure of β-carotene was elucidated in the 1930s by Paul Karrer and Richard Kuhn, for which they received the Nobel Prize in Chemistry. nih.gov The discovery and characterization of this compound itself came later, with a preliminary announcement by Karrer and Jucker in 1944 regarding a new carotenoid from orange peel, which they named this compound. researchgate.net This discovery added another piece to the complex puzzle of carotenoid diversity and metabolism in the plant kingdom.
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C40H56O wikipedia.org |
| Molar Mass | 552.887 g·mol−1 wikipedia.org |
| Melting Point | 167 °C nih.gov |
| Boiling Point | 656.7°C at 760mmHg guidechem.com |
| Synonyms | Mutatochrome, Flavacin, 5,8-Epoxy-5,8-dihydro-β,β-carotene medkoo.comwikipedia.org |
| CAS Number | 515-06-0 wikipedia.org |
Table 2: Key Carotenoids in the Violaxanthin Cycle
| Compound | Chemical Formula | Molar Mass | Key Role |
| Violaxanthin | C40H56O4 wikipedia.org | 600.884 g·mol−1 wikipedia.org | Di-epoxy precursor researchgate.net |
| Antheraxanthin | C40H56O3 | 584.88 g/mol | Mono-epoxy intermediate researchgate.net |
| Zeaxanthin | C40H56O2 byjus.com | 568.886 g/mol byjus.com | De-epoxidized product researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,7a-trimethyl-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-6,11,15-trimethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-2,5,6,7-tetrahydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-30(19-13-20-32(3)24-25-35-33(4)23-15-26-38(35,6)7)17-11-12-18-31(2)21-14-22-34(5)36-29-37-39(8,9)27-16-28-40(37,10)41-36/h11-14,17-22,24-25,29,36H,15-16,23,26-28H2,1-10H3/b12-11+,19-13+,21-14+,25-24+,30-17+,31-18+,32-20+,34-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPJSSAOISEBQL-FZKBJVJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CCCC3(O2)C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C2C=C3C(CCCC3(O2)C)(C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mutatochrome | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036869 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
515-06-0 | |
| Record name | CITROXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0US97U17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mutatochrome | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036869 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167 °C | |
| Record name | Mutatochrome | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036869 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Ecological Distribution of Citroxanthin
Presence in Photosynthetic Organisms
Citroxanthin is found in various photosynthetic organisms, where it contributes to light-harvesting processes and protects against photodamage. nih.govnewworldencyclopedia.org Its presence has been documented in both algae and higher plants.
The distribution of carotenoids, including this compound, is specific to different algal divisions and classes. mdpi.com These compounds are essential for photosynthesis and help protect the algae from excessive light energy. nih.govmdpi.com
Planktothrix rubescens and Planktothrix agardhii : this compound has been identified in the cyanobacteria Planktothrix rubescens and Planktothrix agardhii. nih.govwikidata.org These two species, while morphologically similar, occupy distinct ecological niches. P. agardhii typically dominates in shallow, nutrient-rich, and well-mixed water bodies. toxic-cyanobacteria.compjoes.com In contrast, P. rubescens thrives in deeper, stratified, less nutrient-rich lakes, often forming blooms in the metalimnion where light conditions are lower. toxic-cyanobacteria.comnih.govresearchgate.net The presence of specific pigments allows these organisms to adapt to different light environments. mdpi.com For instance, the red pigment phycoerythrin in P. rubescens is an adaptation to the low-light conditions found in deeper water layers. mdpi.com
In plants, carotenoids are synthesized in plastids and are vital for photosynthesis, acting as accessory pigments and photoprotective agents. wikipedia.org They are also precursors to plant hormones. nih.gov
Fucus spiralis : This brown alga, commonly known as spiral wrack, contains this compound (β-carotene 5,8-epoxide). mdpi.comresearchgate.net Fucus spiralis is typically found on the upper shore of the North Atlantic coasts, a habitat characterized by extreme conditions, including high UV exposure and temperature fluctuations. bio-molenez.comhorizonseaweed.com Its chemical composition, rich in compounds like phlorotannins, is linked to its adaptation to these environmental stressors. horizonseaweed.comnih.gov
Katokkon Pepper (Capsicum chinense ): This local Indonesian chili variety from Toraja is also reported to contain this compound. tjnpr.org Studies on Katokkon pepper have identified a range of bioactive compounds, including various carotenoids, ascorbic acid, and oleic acid. tjnpr.orgkemdikbud.go.id The presence of these compounds contributes to its use as a traditional spice. kemdikbud.go.idpoltekharber.ac.id
Table 1: Occurrence of this compound in Photosynthetic Organisms
| Organism | Classification | Species Name | Reference(s) |
|---|---|---|---|
| Cyanobacterium | Bacteria | Planktothrix rubescens | nih.gov, wikidata.org |
| Cyanobacterium | Bacteria | Planktothrix agardhii | nih.gov, wikidata.org |
| Brown Alga | Phaeophyceae | Fucus spiralis | mdpi.com, researchgate.net |
| Plant | Angiosperm | Capsicum annuum | tjnpr.org, researchgate.net |
| Plant | Angiosperm | Capsicum chinense (Katokkon Pepper) | tjnpr.org |
Algal Species (e.g., Planktothrix rubescens, Planktothrix agardhii)
Occurrence in Non-Photosynthetic Microorganisms
Carotenoids are not exclusive to photosynthetic organisms. They are also produced by a range of non-photosynthetic bacteria, fungi, and archaea. biologyjournal.innih.govnewworldencyclopedia.org In these microorganisms, carotenoids often serve a protective function, shielding cells from oxidative stress and modifying membrane fluidity. biologyjournal.innih.gov Bacteria, in particular, are seen as suitable for the large-scale production of certain carotenoids due to their rapid growth rates. biologyjournal.in this compound, as an epoxide carotenoid, has been noted in various microbial contexts. biologyjournal.inresearchgate.net
One specific example is its presence in fungi. Research has identified mutatochrome (this compound) as the main carotenoid in the cap of the bolete mushroom, Boletus luridus. wikipedia.org
Table 2: Occurrence of this compound in Non-Photosynthetic Microorganisms
| Organism | Classification | Species Name | Reference(s) |
|---|---|---|---|
| Fungus | Basidiomycota | Boletus luridus | wikipedia.org |
Environmental and Niche-Specific Distribution Patterns
The distribution of organisms containing this compound is dictated by specific ecological and environmental factors. The production of phytochemicals like carotenoids is influenced by genetics, climate, nutrient availability, and biotic interactions. researchgate.net These compounds are crucial for a plant's or microbe's fitness and its ability to adapt to its specific niche. researchgate.netnih.gov
The distinct habitats of Planktothrix agardhii and Planktothrix rubescens illustrate niche partitioning based on environmental conditions like light intensity and water column stratification. toxic-cyanobacteria.commdpi.com P. agardhii is adapted to high-light, mixed water columns, while P. rubescens is specialized for low-light, stratified environments. mdpi.com This specialization is linked to their different pigment compositions, which affect their photosynthetic capabilities under varying light conditions. mdpi.comnih.gov
Similarly, the brown alga Fucus spiralis populates the upper intertidal zone, an environment with high levels of abiotic stress, such as UV radiation and desiccation. bio-molenez.comhorizonseaweed.com The presence of protective compounds like this compound is likely an adaptation that contributes to its survival in this harsh habitat.
In plants like Capsicum species, the expression and accumulation of carotenoids are tied to the fruit's developmental stage and are influenced by environmental factors during growth, such as temperature and light intensity. mdpi.commdpi.com The specific carotenoid profile, including the presence of this compound, defines the fruit's color, which can range from yellow and orange to red. nih.gov This coloration, in turn, can play an ecological role in attracting seed dispersers.
The evolution of specific photosynthetic pigments and carotenoids in microbes is directly linked to the light availability in their environmental niche. frontiersin.org Therefore, the presence of this compound in an organism is an indicator of its evolutionary adaptation to a particular set of environmental pressures, especially those related to light and oxidative stress. mdpi.com
Biosynthetic Pathways and Enzymatic Mechanisms of Citroxanthin
General Carotenoid Biosynthesis Foundations
The journey to synthesizing complex carotenoids like citroxanthin begins with fundamental building blocks derived from common metabolic pathways. These initial steps establish the C40 backbone characteristic of all carotenoids.
Isoprenoid Precursor Synthesis (IPP and DMAPP Pathways)
All isoprenoids, including carotenoids, are synthesized from two five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) wikiwand.combiologyjournal.in. In plants and algae, these precursors are predominantly synthesized through the plastid-localized methylerythritol 4-phosphate (MEP) pathway wikiwand.comresearchgate.net. The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate researchgate.netwikipedia.org. Key regulatory enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) researchgate.netwikipedia.org. The pathway ultimately yields IPP and DMAPP, the universal building blocks for isoprenoid synthesis nih.gov. IPP can be converted to DMAPP by the enzyme isopentenyl diphosphate isomerase guidechem.com.
Formation of Geranylgeranyl Diphosphate (GGPP)
The next stage involves the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by geranylgeranyl diphosphate synthase (GGPPS) and results in the formation of the C20 molecule, geranylgeranyl diphosphate (GGPP) researchgate.netnih.gov. GGPP is a critical precursor not only for carotenoids but also for other essential plastidial isoprenoids like chlorophylls (B1240455) and tocopherols (B72186) researchgate.netjocpr.com. The GGPPS enzyme often physically interacts with phytoene (B131915) synthase to efficiently channel GGPP into the carotenoid pathway jocpr.com.
Phytoene and Lycopene (B16060) Pathway Intermediates
With the C20 precursor secured, the pathway enters the specific carotenoid synthesis route, starting with the formation of the first C40 carotenoid, phytoene.
Phytoene Synthase (PSY) Activity
The first committed and primary rate-limiting step in carotenoid biosynthesis is the condensation of two molecules of GGPP to form the colorless C40 hydrocarbon, 15-cis-phytoene (B30313) jst.go.jpguidechem.comfrontiersin.org. This reaction is catalyzed by the enzyme phytoene synthase (PSY) wikipedia.orgjst.go.jp. PSY is a nuclear-encoded enzyme that is active within the plastids and its activity is a major point of regulation for the entire carotenoid biosynthetic pathway jst.go.jpfrontiersin.org. The enzyme's function is dependent on the presence of Mn²⁺ as a cofactor frontiersin.org.
Phytoene Desaturase (PDS) and Lycopene Cyclase (LCY) Functionality
Following its synthesis, phytoene undergoes a series of desaturation and isomerization reactions to become the vibrant red pigment, lycopene. In plants and cyanobacteria, this conversion involves several enzymes. Phytoene desaturase (PDS) introduces two double bonds, and ζ-carotene desaturase (ZDS) adds two more nih.gov. Isomerases, such as ζ-carotene isomerase (Z-ISO) and carotenoid isomerase (CRTISO), are also required to achieve the all-trans configuration of lycopene wikipedia.org.
Lycopene represents a major branch point in the pathway wikipedia.org. Its linear structure can be cyclized at both ends to form various carotenes. The enzyme lycopene β-cyclase (LCY-β) adds a β-ring at each end of the lycopene molecule to produce β-carotene wikipedia.org. Alternatively, the combined action of lycopene ε-cyclase (LCY-ε) and LCY-β produces α-carotene, which contains one β-ring and one ε-ring wikipedia.org. The formation of this compound proceeds down the β-carotene branch.
Specific Epoxidation Mechanisms Leading to this compound Formation
This compound, also known as mutatochrome or 5,8-epoxy-β-carotene, is a furanoid derivative of β-carotene guidechem.comnih.gov. Its synthesis requires several additional enzymatic steps beyond the formation of β-carotene, culminating in an epoxide rearrangement.
The pathway first involves the hydroxylation of the β-rings of β-carotene to form zeaxanthin (B1683548). This is accomplished by the enzyme β-carotene hydroxylase (BCH), which introduces a hydroxyl group onto carbon 3 of each β-ring wikipedia.orgnih.gov.
The next key step is the epoxidation of zeaxanthin, catalyzed by the enzyme zeaxanthin epoxidase (ZEP) researchgate.netnih.gov. This enzyme introduces an epoxy group across the 5,6-double bond of one of the β-rings, converting zeaxanthin into antheraxanthin (B39726) researchgate.netnih.gov.
The final step in the formation of this compound is the molecular rearrangement of the 5,6-epoxy group of antheraxanthin into a stable 5,8-epoxy furanoid ring structure iupac.orgresearchgate.net. This epoxide-furanoid rearrangement can occur under acidic conditions but can also be an enzyme-catalyzed process within the plant cell researchgate.net. This transformation converts antheraxanthin into mutatoxanthin (B1230861), which is a synonym for this compound iupac.orgresearchgate.net.
Data Tables
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | Substrate(s) | Product |
| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | Pyruvate, Glyceraldehyde-3-phosphate | 1-Deoxy-D-xylulose-5-phosphate |
| Geranylgeranyl diphosphate synthase | GGPPS | IPP, DMAPP | Geranylgeranyl diphosphate (GGPP) |
| Phytoene synthase | PSY | Geranylgeranyl diphosphate (GGPP) | 15-cis-Phytoene |
| Phytoene desaturase | PDS | Phytoene | ζ-Carotene |
| ζ-Carotene desaturase | ZDS | ζ-Carotene | Lycopene |
| Lycopene β-cyclase | LCY-β | Lycopene | β-Carotene |
| β-Carotene hydroxylase | BCH | β-Carotene | Zeaxanthin |
| Zeaxanthin epoxidase | ZEP | Zeaxanthin | Antheraxanthin |
| Not fully elucidated (Rearrangement) | - | Antheraxanthin | This compound (Mutatoxanthin) |
Enzymatic Epoxidation of Beta-Carotene Precursors
The biosynthesis of this compound is a multi-step process that begins with the foundational carotenoid, β-carotene. The conversion of β-carotene into its various oxygenated derivatives, known as xanthophylls, is a critical part of the carotenoid biosynthetic pathway in many plants and microorganisms. aocs.org
The key enzymatic step in the formation of epoxide-containing carotenoids from β-carotene is catalyzed by a class of enzymes known as zeaxanthin epoxidases (ZEP) . nih.gov These enzymes introduce an epoxide group across a double bond in the β-ionone ring of their carotenoid substrates. aocs.orgnih.gov
The pathway to this compound involves the following key transformations:
Hydroxylation of β-Carotene: The precursor, β-carotene, first undergoes hydroxylation to form β-cryptoxanthin and subsequently zeaxanthin. This reaction is catalyzed by β-carotene hydroxylase (BCH).
Epoxidation of Zeaxanthin: Zeaxanthin is then a substrate for zeaxanthin epoxidase (ZEP). nih.gov This enzyme facilitates the addition of an oxygen atom across the 5,6-double bond of the β-ionone ring, leading to the formation of antheraxanthin, and then violaxanthin (B192666), which contains two epoxide groups. aocs.orgnih.gov
Formation of this compound: While the direct enzymatic step to this compound (5,8-epoxy-β-carotene) from a specific precursor is not as extensively detailed in the primary literature as the xanthophyll cycle, it is understood to be a 5,8-epoxide derivative of β-carotene. arkat-usa.orgwikipedia.org The formation of such 5,8-epoxy carotenoids, also known as furanoid oxides, can occur from the acid-catalyzed or enzymatic rearrangement of 5,6-epoxy carotenoids. arkat-usa.org This suggests that a 5,6-epoxy-β-carotene intermediate, formed by the action of an epoxidase on β-carotene, could rearrange to form the more stable 5,8-epoxide structure of this compound.
The enzymatic conversion of β-carotene to its epoxidated forms is a critical control point in determining the final carotenoid composition of a tissue. nih.gov
Table 1: Key Enzymes in the Epoxidation of β-Carotene Precursors
| Enzyme Name | Abbreviation | Substrate(s) | Product(s) |
| β-Carotene Hydroxylase | BCH | β-Carotene, β-Cryptoxanthin | β-Cryptoxanthin, Zeaxanthin |
| Zeaxanthin Epoxidase | ZEP | Zeaxanthin, Antheraxanthin | Antheraxanthin, Violaxanthin |
| Carotenoid Epoxidase | - | β-Carotene | 5,6-Epoxy-β-carotene |
This table provides a simplified overview of the key enzymes and their roles in the initial stages of xanthophyll biosynthesis, which can lead to the formation of this compound precursors.
Regulatory Aspects of Epoxide Formation
The formation of carotenoid epoxides, including the precursors to this compound, is a tightly regulated process influenced by both genetic and environmental factors. This regulation ensures that the plant or microorganism can adapt its carotenoid profile to changing conditions.
Light as a Primary Regulator: Light is a major environmental factor controlling carotenoid biosynthesis. mdpi.com In photosynthetic tissues, the interconversion of violaxanthin back to zeaxanthin, known as the xanthophyll cycle, is a crucial mechanism for dissipating excess light energy and protecting the photosynthetic apparatus from photo-oxidative damage. aocs.orgmdpi.com Under high light conditions, the activity of violaxanthin de-epoxidase is stimulated, while zeaxanthin epoxidase (ZEP) activity is suppressed. mdpi.com This dynamic regulation suggests that the formation of epoxidated carotenoids is responsive to the plant's need for photoprotection.
Transcriptional Control: The expression of genes encoding the enzymes of the carotenoid biosynthetic pathway is a key regulatory point. Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, play a vital role in modulating the expression of genes like ZEP. For instance, studies in Arabidopsis have shown that natural variation in ZEP gene expression during seed development significantly impacts the carotenoid composition and content. nih.gov
Enzyme Localization and Cellular Environment: The enzymes involved in carotenoid biosynthesis are located within the plastids of plant cells. The specific microenvironment within the plastid, including the lipid composition of membranes, can influence the activity and stability of these enzymes. For example, targeting β-carotene hydroxylase to the endoplasmic reticulum or peroxisomes has been shown to increase the production of zeaxanthin in engineered yeast. researchgate.net This highlights the importance of subcellular localization in regulating the efficiency of carotenoid biosynthetic pathways.
Table 2: Factors Regulating Carotenoid Epoxide Formation
| Regulatory Factor | Mechanism of Action |
| Light | Influences the activity of zeaxanthin epoxidase and violaxanthin de-epoxidase, balancing the xanthophyll cycle. mdpi.com |
| Transcription Factors | Control the expression levels of genes encoding biosynthetic enzymes, including ZEP. |
| Substrate Availability | The flux through the upstream carotenoid pathway determines the amount of β-carotene and its hydroxylated derivatives available for epoxidation. aocs.org |
| Enzyme Localization | The subcellular compartment where enzymes are located can affect their efficiency and the overall pathway output. researchgate.net |
Ecological and Organismal Biological Functions of Citroxanthin
Roles in Photosynthesis and Light Harvesting Complexes
Within the intricate machinery of photosynthesis, citroxanthin functions as a vital component of light-harvesting complexes (LHCs). vliz.be These complexes are assemblies of proteins and pigments, including chlorophylls (B1240455) and carotenoids, embedded within the thylakoid membranes of chloroplasts. vliz.beusp.br
Accessory Pigment Functionality
This compound acts as an accessory light-harvesting pigment, expanding the spectrum of light that can be utilized for photosynthesis. wikipedia.orgcarotenoidsociety.orgnih.gov Chlorophyll (B73375), the primary photosynthetic pigment, primarily absorbs light in the blue-violet and red regions of the spectrum. This compound and other carotenoids absorb light in the blue-green range (typically 400-550 nm), where chlorophyll absorption is less efficient. wikipedia.org By capturing photons at these wavelengths, this compound effectively broadens the range of solar energy that can be funneled into the photosynthetic process. nih.gov
Energy Transfer Dynamics
Upon absorbing a photon, this compound is elevated to an excited electronic state. This captured energy is then efficiently transferred to a nearby chlorophyll molecule within the LHC. wikipedia.orguiuc.edu This process, known as singlet-singlet energy transfer, is crucial for channeling the absorbed light energy toward the photosynthetic reaction centers where the conversion to chemical energy begins. wikipedia.orgnih.govuiuc.edu The specific arrangement and proximity of the pigments within the protein scaffold of the LHC ensure that this energy transfer is rapid and highly efficient, minimizing energy loss. vliz.be
Photoprotective Mechanisms in Autotrophic Organisms
When photosynthetic organisms are exposed to light intensities that exceed their capacity for carbon fixation, the excess energy can lead to significant photo-oxidative damage. usp.br this compound is instrumental in several key photoprotective mechanisms that mitigate this damage. wikipedia.orgcarotenoidsociety.org
Singlet Oxygen Quenching
One of the most dangerous byproducts of excess light energy is singlet oxygen (¹O₂), a highly reactive and destructive molecule. carotenoidsociety.orgnih.gov It is formed when the excess energy is transferred from an excited triplet chlorophyll molecule to molecular oxygen (O₂). carotenoidsociety.org this compound is an effective quencher of singlet oxygen. carotenoidsociety.orgnih.gov It can dissipate the energy of ¹O₂ through a physical quenching process, converting it back to the harmless ground state of oxygen without being chemically altered itself. nih.gov Some research indicates that carotenoids can also act as chemical quenchers, reacting with and being oxidized by singlet oxygen, which represents a sacrificial protective mechanism. nih.gov
| Quenching Mechanism | Reactant | Product | Role of this compound |
| Physical Quenching | Singlet Oxygen (¹O₂) | Ground State Oxygen (³O₂) | Energy dissipation |
| Chemical Quenching | Singlet Oxygen (¹O₂) | Oxidized Carotenoid Products | Sacrificial neutralization |
This table illustrates the dual roles carotenoids like this compound can play in neutralizing harmful singlet oxygen.
Reactive Oxygen Species Scavenging
Beyond singlet oxygen, other reactive oxygen species (ROS), such as the superoxide (B77818) anion radical (O₂•−) and hydroxyl radical (•OH), can form under conditions of high light stress. researchgate.netfrontiersin.org These molecules can cause widespread damage to cellular components like lipids, proteins, and DNA. mdpi.comrsc.org The structure of this compound, with its system of conjugated double bonds, allows it to effectively scavenge these free radicals. wikipedia.orgnih.gov By donating electrons, it can neutralize ROS, thereby preventing oxidative damage to the photosynthetic apparatus and other cellular structures. nih.govnih.gov
Triplet Chlorophyll Quenching
Under high-light conditions, chlorophyll molecules can enter a long-lived, high-energy triplet state (³Chl). nih.gov If not rapidly deactivated, ³Chl can react with molecular oxygen to produce damaging singlet oxygen. carotenoidsociety.orgwikiwand.com this compound provides a critical defense by directly quenching ³Chl*. wikipedia.orgnih.govwikiwand.com Through a process called triplet-triplet energy transfer, the excess energy from the triplet chlorophyll is transferred to the carotenoid. wikipedia.orgnih.gov The resulting triplet carotenoid then harmlessly dissipates this energy as heat, preventing the formation of singlet oxygen at its source. nih.gov Studies on various algal light-harvesting complexes have shown this quenching efficiency to be close to 100%. nih.gov
Stress Response and Adaptive Mechanisms in Microorganisms
Carotenoids, including xanthophylls like this compound, are crucial for the survival of many microorganisms, providing a defense against various environmental and physiological stresses. mdpi.comwikipedia.org These pigments are not merely for coloration but are active components of the cell's machinery to withstand harsh conditions. In non-photosynthetic bacteria, the synthesis of carotenoids is a key adaptive strategy against damaging factors such as UV radiation and oxidative stress. mdpi.comajol.info The production of these molecules is often triggered by exposure to external stressors, indicating a regulated and vital role in microbial resilience. mdpi.comnih.gov
Membrane Fluidity Modulation
The cellular membrane is a primary site of interaction with the environment, and maintaining its integrity and fluidity is essential for survival. Carotenoids are known to be integral components of the microbial cell membrane, where they can modulate its physical properties. ajol.infonih.govunt.edu Research suggests that carotenoids can function similarly to sterols (like cholesterol in eukaryotes) in bacterial membranes, helping to regulate fluidity and order. nih.gov
While direct studies on this compound's effect on membrane fluidity are limited, research on other bacterial carotenoids provides significant insights. For instance, in Staphylococcus aureus, carotenoids increase the rigidity of the cell membrane, which in turn enhances resistance to antimicrobial peptides. nih.gov Conversely, studies on Staphylococcus xylosus have shown that an increased concentration of carotenoids at low temperatures leads to an increase in both membrane order and fluidity, which is critical for cold adaptation and resistance to freeze-thaw stress. nih.gov The suppression of carotenoid synthesis in these bacteria abolishes these adaptive membrane effects, confirming their causative role. nih.gov
Given that this compound is produced by bacteria such as Corynebacterium poinsettiae and is localized to the cell membrane, it is highly probable that it contributes to membrane stability and fluidity, thereby helping the organism adapt to thermal and other physical stresses. unt.eduepo.org
Table 1: Effect of Carotenoid Production on Membrane Fluidity in Staphylococcus xylosus
| Growth Temperature | Carotenoid Production | Anisotropy Value (at 10°C) | Implied Membrane Fluidity | Reference |
| 10°C | High | Lower | Higher | nih.gov |
| 30°C | None Detected | Higher | Lower | nih.gov |
This table illustrates the general principle of how carotenoids modulate membrane fluidity in bacteria in response to temperature stress. Lower anisotropy values indicate higher membrane fluidity.
General Stress Tolerance (e.g., UV, Oxidative Stress)
A primary and well-documented function of carotenoids in microorganisms is the protection against photo-oxidative damage. researchgate.netnih.gov Many microbes are exposed to sunlight and oxygen, which can lead to the formation of harmful reactive oxygen species (ROS). Carotenoids are potent antioxidants capable of quenching these ROS, thereby protecting vital cellular components like DNA, proteins, and lipids from damage. wikipedia.orgnih.govijcmas.com
Pigmented bacterial strains consistently show higher resistance to UV radiation compared to their non-pigmented counterparts. mdpi.com The carotenoids act as a shield, absorbing UV radiation and dissipating the energy, which prevents it from causing mutations in the DNA or other cellular damage. mdpi.comnih.gov For example, a UV-resistant Microbacterium sp. isolated from Antarctica, a high-UV environment, was found to produce a mixture of carotenoids that conferred significant photoprotection. nih.gov When the pigment extract from this bacterium was applied to a non-resistant E. coli strain, the survival rate of the E. coli under UV radiation increased, directly demonstrating the protective role of the carotenoids. mdpi.comnih.gov
Corynebacterium poinsettiae, a known producer of this compound, was one of the first non-photosynthetic bacteria in which a protective role for carotenoids against photodynamic killing was established. ajol.info This strongly suggests that this compound is involved in mitigating oxidative stress. The antioxidant properties of carotenoids are critical for bacteria to survive not only environmental insults but also the oxidative attacks from host immune systems during infections. wikipedia.org
Table 2: UV-Protective Effects of Bacterial Pigments
| Pigment Source Organism | Pigment Type | UV Protective Finding | Reference |
| Microbacterium sp. LEMMJ01 | Carotenoid mixture | Pigment extract increased the survival of E. coli under UV-B radiation. | nih.gov |
| Virgibacillus sp. (symbiont) | Carotenoids | Isolated carotenoids exhibited a significant Sun Protection Factor (SPF) and were categorized as UVA sunblock. | nih.gov |
| Micrococcus luteus | Carotenoids | Pigment showed the highest UV protection among four tested bacterial pigments, with an SPF value of 4.9. | mbl.or.kr |
This table provides examples of the UV-protective capabilities of carotenoids from various bacteria, illustrating the general function likely shared by this compound.
Advanced Analytical Methodologies for Citroxanthin Research
Extraction Techniques from Biological Matrices
The initial and most critical step in citroxanthin research is its extraction from a biological matrix. The choice of extraction method is pivotal and depends on the nature of the source material and the properties of the target compound. The primary goal is to isolate the analyte from interfering substances and concentrate it for analysis. slideshare.net
Conventional solvent extraction remains a widely used method for recovering carotenoids like this compound. mdpi.com The process involves using organic solvents to solubilize the compounds from the source material. Acetone (B3395972) is a highly effective and common polar solvent for carotenoid extraction due to its high efficiency. mdpi.com It is often used in combination with other solvents, such as hexane (B92381), ethanol (B145695), or petroleum ether, to optimize the extraction of carotenoids with varying polarities. mdpi.com For instance, a mixture of hexane and acetone is frequently employed to efficiently extract these pigments. mdpi.com The optimization of solvent-assisted extraction involves adjusting parameters like the solvent-to-solid ratio, extraction time, and temperature to maximize yield while minimizing the degradation of these thermolabile compounds. mdpi.com
Table 1: Comparison of Solvent Systems for Carotenoid Extraction This table presents data on the extraction of various carotenoids, with the principles being applicable to this compound.
| Solvent System (v/v) | Source Material | Target Compound(s) | Key Findings | Reference |
|---|---|---|---|---|
| Acetone | Haematococcus pluvialis | Astaxanthin (B1665798) | Identified as the most effective solvent with 100% recovery under microwave assistance. | mdpi.com |
| Hexane/Acetone (80:20) | Cashew Apple | Carotenoids | Optimized parameters for ultrasound-assisted extraction (UAE) yielded significantly higher carotenoid content compared to conventional methods. | mdpi.com |
| Petroleum Ether/Acetone/Water (15:75:10) | Shrimp Waste | Astaxanthin | Achieved the highest yield (48.47 μg/g) after 6 hours of extraction at boiling point. | mdpi.com |
| n-hexane/ethanol/acetone (2:1:1) | Carrot Juice Wastes | Carotenoids | Conventional extraction recovered about 87% of carotenoids in 120 minutes. | encyclopedia.pub |
In response to environmental and safety concerns over hazardous organic solvents, green extraction technologies have gained prominence. chemmethod.comnih.gov These innovative methods aim to reduce solvent consumption and energy usage while improving extraction efficiency. chemmethod.com
Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that uses solvents in a supercritical state, most commonly carbon dioxide (CO2). mdpi.comencyclopedia.pub Supercritical CO2 is non-toxic, and its solvent properties can be tuned by adjusting pressure and temperature. mdpi.comcsic.es This method is particularly suitable for heat-sensitive compounds like carotenoids. mdpi.com To enhance the extraction of more polar compounds, a co-solvent such as ethanol is often added to the supercritical CO2. researchgate.netnih.gov SFE has been shown to be a highly efficient method for obtaining pure carotenoid extracts without toxic solvent residues. mdpi.comresearchgate.net
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the sample, causing the rupture of plant cell walls and the release of target compounds into the solvent. mdpi.comsciopen.com This technique significantly reduces extraction time and solvent volume compared to conventional methods. mdpi.comscielo.br Factors influencing MAE efficiency include microwave power, extraction time, solvent type, and the solvent-to-sample ratio. sciopen.commdpi.com Studies have shown that MAE can lead to high recovery rates of carotenoids from various matrices. mdpi.commdpi.com
Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation, where the formation and collapse of microscopic bubbles disrupt cell walls, enhancing solvent penetration into the sample matrix. researchgate.net This mechanical effect improves extraction efficiency, allowing for reduced extraction times and lower temperatures, which helps preserve thermolabile compounds. researchgate.netscientificelectronicarchives.org UAE has demonstrated promising results for increasing the yield of carotenoids from diverse sources, including fruit peels and microalgae. mdpi.commdpi.com
Table 2: Overview of Green Extraction Technologies for Carotenoids This table summarizes findings for various carotenoids, with the methodologies being applicable to this compound.
| Technology | Principle | Typical Parameters | Advantages | Reference |
|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure (e.g., CO2). | Pressure: 100-550 bar; Temperature: 50-80 °C; Co-solvent: Ethanol. | Environmentally friendly, high selectivity, solvent-free extracts. | mdpi.commdpi.com |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and matrix. | Power: 120-800 W; Time: 14-25 min. | Reduced extraction time and solvent consumption, higher yields. | mdpi.comnih.gov |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create acoustic cavitation. | Frequency: 25-40 kHz; Time: 5-80 min; Power: 80-200 W. | Increased yield, shorter time, suitable for thermolabile compounds. | researchgate.netnih.govnih.gov |
Solvent-Assisted Extraction Optimization (e.g., Acetone)
Chromatographic Separation Techniques
Following extraction, chromatographic methods are essential for separating this compound from other co-extracted pigments and compounds.
High-Performance Liquid Chromatography (HPLC) is the most widely used and precise method for the separation, identification, and quantification of individual carotenoids. mdpi.com Due to the complex nature of carotenoid extracts, which can contain numerous isomers, highly efficient HPLC columns are required. Reversed-phase columns, particularly C18 and C30, are commonly employed. The C30 column is especially effective for separating the geometric (cis/trans) isomers of carotenoids. mdpi.com
Detection is most often performed using a Diode Array Detector (DAD) or a UV-Vis detector, which can identify carotenoids based on their characteristic absorption spectra. mdpi.comscribd.com For more definitive structural information and to resolve co-eluting compounds, HPLC is frequently coupled with Mass Spectrometry (HPLC-MS). mdpi.com This combination allows for the accurate determination of molecular weights and fragmentation patterns, aiding in the unambiguous identification of compounds like this compound.
Thin-Layer Chromatography (TLC) serves as a valuable tool for the preliminary screening and purification of carotenoids from extracts. mdpi.com It is a relatively simple, rapid, and cost-effective method to check the composition of an extract before proceeding to more advanced analyses like HPLC. researchgate.net In TLC, a crude extract is spotted on a plate coated with an adsorbent like silica (B1680970) gel, and a solvent system is used to separate the components based on their polarity. researchgate.net The separated compounds appear as distinct spots, which can be visualized under UV light. researchgate.net While not as precise as HPLC for quantification, TLC is highly effective for preparative applications, where specific bands corresponding to target compounds can be scraped from the plate and eluted for further purification or analysis. mdpi.com
High-Performance Liquid Chromatography (HPLC) Applications
Spectroscopic Characterization and Structural Elucidation
Spectroscopic methods are indispensable for the final identification and structural elucidation of isolated compounds like this compound. researchgate.netscribd.com These techniques provide detailed information about the molecule's structure and properties.
UV-Visible (UV-Vis) Spectroscopy : This is a fundamental technique for carotenoid identification. The extensive system of conjugated double bonds in the polyene chain of carotenoids results in a characteristic absorption spectrum in the visible range (typically between 400-500 nm). scribd.com The exact position of the absorption maxima (λmax) provides clues about the specific chromophore of the carotenoid. scribd.com
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in a molecule. researchgate.net For this compound, this would include detecting hydroxyl (-OH) groups and the characteristic epoxide ring vibrations, in addition to the C=C bonds of the polyene chain. researchgate.net
Mass Spectrometry (MS) : MS is crucial for determining the molecular weight of the compound with high accuracy. When coupled with techniques like HPLC (LC-MS), it provides fragmentation patterns that are essential for confirming the identity and elucidating the structure of the carotenoid. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. It is a powerful tool for the complete structural elucidation of novel or complex carotenoids by establishing the connectivity of all atoms in the structure. scribd.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of carotenoids, including this compound. The extended system of conjugated double bonds in the polyene chain of this compound is the primary chromophore responsible for absorbing light in the visible region of the electromagnetic spectrum. yale.edu This absorption gives this compound its characteristic color and provides a basis for its quantification and purity assessment. researchgate.net
The UV-Vis spectrum of a carotenoid is defined by the position of its maximum absorption wavelengths (λmax) and its spectral fine structure. yale.edu For this compound, also known as mutatoxanthin (B1230861), the rearrangement of the 5,6-epoxy group in its precursor (antheraxanthin) to a 5,8-epoxy group results in a shortening of the chromophore. This leads to a characteristic hypsochromic shift (a shift to a shorter wavelength) of about 20 nm compared to its parent compound. csic.es
The specific λmax values for this compound can vary slightly depending on the solvent used for analysis. This solvent effect is an important consideration for accurate identification. sci-hub.se The absorption maxima are crucial for creating calibration curves based on the Beer-Lambert law, which relates absorbance to concentration, thereby allowing for precise quantification. nih.gov The purity of a this compound sample can also be evaluated by comparing its UV-Vis spectrum to that of a known standard; the presence of unexpected peaks may indicate impurities. researchgate.net
Table 1: UV-Vis Absorption Maxima (λmax) of this compound (Mutatoxanthin) in Various Solvents
| Solvent/Eluent | λmax (nm) | Reference(s) |
|---|---|---|
| HPLC Eluent (MeOH/MTBE/H₂O) | 404, 428, 454 | yale.edu |
| HPLC Eluent (MeOH/MTBE/H₂O) | 405, 425, 450 | yale.edu |
| General (from antheraxanthin) | 408, 430, 456 | csic.es |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Groups
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present in a molecule. nih.govuniversallab.org When a compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a unique absorption spectrum that acts as a molecular "fingerprint". nih.govuniversallab.org For this compound, FT-IR analysis helps to confirm the presence of its key structural features.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While detailed spectra for this compound are not commonly published, the analysis of related carotenoids and general spectroscopic principles allow for the prediction of its key peaks. researchgate.net The presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3550 cm⁻¹. universallab.org The aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups in the ionone (B8125255) rings and the polyene chain would appear in the 2850-3000 cm⁻¹ range. universallab.org The C=C stretching vibrations of the conjugated polyene chain typically result in one or more peaks in the 1550-1650 cm⁻¹ region. researchgate.net The C-O stretching vibrations, associated with the hydroxyl and the furanoid ether groups, would be visible in the fingerprint region (below 1500 cm⁻¹), often between 1000 and 1300 cm⁻¹. researchgate.net Although FT-IR is very useful, assigning specific bands for certain features, like the epoxide group in some carotenoids, can be challenging. researchgate.net
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3200-3550 | Hydroxyl (-OH) | Stretching, broad |
| 2850-3000 | Aliphatic (C-H) | Stretching |
| 1550-1650 | Alkene (C=C) | Stretching (conjugated) |
| 1000-1300 | Ether, Alcohol (C-O) | Stretching |
| 960-970 | Alkene (=C-H) | Out-of-plane bending (trans) |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. yale.edunih.gov For complex molecules like this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for unambiguous structural confirmation and stereochemical assignment. acs.orgresearchgate.netresearchgate.net
In the ¹H NMR spectrum of this compound (mutatoxanthin), the chemical shifts of the protons provide information about their electronic environment. acs.org For instance, the protons attached to the polyene chain resonate in the downfield region (typically δ 6-7 ppm) due to the deshielding effect of the conjugated system. The chemical shift of the H-8 proton is particularly useful for distinguishing between the (8R) and (8S) epimers of mutatoxanthin. acs.org The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule, allowing for the identification of quaternary carbons and carbons in different functional groups. acs.org A study on mutatoxanthin epimers isolated from red spice paprika provided detailed ¹H and ¹³C NMR data, which serve as a reference for structural confirmation. researchgate.net
Table 3: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Mutatoxanthin Epimers in CDCl₃
| Atom Position | (3S,5R,8R)-Mutatoxanthin (δ ppm) | (3S,5R,8S)-Mutatoxanthin (δ ppm) |
|---|---|---|
| ¹H NMR | ||
| H-7 | ~6.25 | ~6.25 |
| H-8 | 5.16 | 5.07 |
| ¹³C NMR | ||
| C-5 | 89.9 | 90.4 |
| C-8 | 81.3 | 81.0 |
| C-9 | 138.0 | 138.1 |
Data sourced from a study on mutatoxanthin isolated from Capsicum annuum. acs.orgresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical tool that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. rsc.orgnih.gov When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful method for identifying carotenoids in complex mixtures. researchgate.net Soft ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), are commonly used for carotenoid analysis as they typically generate a protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the determination of the molecular weight. sci-hub.seacdlabs.com
For this compound (mutatoxanthin), which has the molecular formula C₄₀H₅₆O₃, the expected molecular weight is approximately 584.4 g/mol . In positive ion mode APCI-MS, it is expected to show a protonated molecular ion at an m/z of 585. sci-hub.se Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented by collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentations for xanthophylls like this compound include the neutral loss of water molecules (-18 Da) from the hydroxyl groups. sci-hub.semdpi.com Another characteristic fragmentation for carotenoids is the in-chain loss of toluene (B28343) (-92 Da) from the polyene backbone. mdpi.com These specific fragmentation patterns are crucial for confirming the identity of this compound and distinguishing it from other isomeric carotenoids. sci-hub.senih.gov
Table 4: Key Mass Spectrometry Data for this compound (Mutatoxanthin)
| Ion | m/z (Mass-to-Charge Ratio) | Description | Reference(s) |
|---|---|---|---|
| [M+H]⁺ | 585 | Protonated molecular ion | sci-hub.se |
| [M+H-H₂O]⁺ | 567 | Loss of one water molecule | sci-hub.se |
| [M+H-2H₂O]⁺ | 549 | Loss of two water molecules | sci-hub.se |
| [M+H-C₇H₈]⁺ | 493 | In-chain loss of toluene | mdpi.com |
Biotechnological Production and Metabolic Engineering of Citroxanthin
Microbial Production Systems for Carotenoids
Microbial synthesis offers a highly efficient and manageable route for producing carotenoids. nih.gov The use of microorganisms allows for production in controlled environments, minimizing seasonal and climatic dependencies and shortening production cycles. researchgate.net Furthermore, the metabolic plasticity of many microbes enables them to utilize inexpensive and sustainable raw materials, including agro-industrial wastes, which can significantly lower production costs and help mitigate environmental pollution. nih.govresearchgate.netmdpi.com
The selection of an appropriate microbial host is a critical first step in developing a successful biotechnological production platform. Bacteria and yeasts are the most commonly used hosts for carotenoid synthesis due to their distinct advantages. tandfonline.commdpi.com
Bacteria , such as Escherichia coli, are favored for their rapid growth rates and the availability of sophisticated genetic tools that facilitate metabolic engineering. tandfonline.commdpi.com Their relative genetic simplicity makes them ideal for constructing and testing novel biosynthetic pathways. mdpi.com
Table 1: Comparison of Bacterial and Yeast Hosts for Carotenoid Production
| Feature | Bacterial Hosts (e.g., E. coli) | Yeast Hosts (e.g., S. cerevisiae, Y. lipolytica) |
|---|---|---|
| Growth Rate | Very rapid, short doubling times. | Rapid, though generally slower than bacteria. ajbls.com |
| Genetic Tools | Extensive and highly developed toolkit for metabolic engineering. tandfonline.com | Excellent and well-established genetic tools, especially for S. cerevisiae. nih.govasm.org |
| Scalability | Highly scalable for large-scale industrial fermentation. | Proven scalability with a long history in industrial processes. nih.gov |
| Safety Status | Some strains require careful handling; endotoxin (B1171834) production can be a concern. | Many species, like S. cerevisiae, have GRAS (Generally Recognized As Safe) status. asm.org |
| Carotenoid Storage | Limited natural storage capacity for lipophilic molecules. | Oleaginous yeasts naturally form lipid bodies that effectively store carotenoids. nih.govgoogle.com |
| Cultivation | Well-established protocols for high-density cultivation. | Robust and adaptable to various fermentation conditions, including the use of waste substrates. nih.gov |
The search for new, high-performing microbial strains is a continuous effort to improve the economic viability of carotenoid production. This process involves the isolation of pigmented microorganisms from diverse natural environments, followed by a systematic screening process to identify the most promising candidates. mdpi.comscirp.org
Researchers have successfully isolated carotenoid-producing microbes from a wide range of habitats, including soil, flowers, fruits, marine sediments, and tree exudates. scirp.orgresearchgate.netmdpi.com The screening process typically involves several stages:
Primary Screening: Isolates are cultured, and those exhibiting yellow, orange, or red pigmentation are selected for further analysis. scirp.orgijcmas.com
Secondary Screening: The selected strains are tested for their tolerance to various industrial conditions, such as different pH levels and salt concentrations, and their pigment production is qualitatively assessed. ijcmas.com
Quantitative Analysis: The most robust strains undergo detailed analysis using techniques like High-Performance Liquid Chromatography (HPLC) to precisely quantify their total carotenoid content and identify specific compounds. springernature.com
One study, for example, isolated seventy pigmented yeast cultures from sources like flowers and fruits, ultimately identifying several strains of Rhodotorula glutinis with high carotenoid production potential after a multi-step screening process. scirp.org Another screening effort isolated 116 different microorganisms, including yeasts, bacteria, and fungi, identifying several with the ability to produce significant quantities of yellow and red carotenoids. researchgate.net
Table 2: Examples of Isolated Microorganisms and their Carotenoid Production
| Microorganism | Source of Isolation | Major Carotenoids Produced | Yield | Reference |
|---|---|---|---|---|
| Rhodotorula glutinis (Isolate no. 2) | Flowers, fruits, cheese, etc. | Torulene | 31.05 mg/L | scirp.org |
| Rhodotorula sp. RY1801 | Marine sediment | Total Carotenoids | 987 µg/L | mdpi.com |
| Yeast (Strain L-7) | Agro-industrial waste | Red Carotenoids | 818 µg/L | researchgate.net |
Advantages of Bacterial and Yeast Hosts (e.g., Growth Rate, Scalability)
Genetic Engineering and Synthetic Biology Approaches
While screening can identify potent natural producers, genetic engineering and synthetic biology offer powerful tools to further enhance yields and tailor production towards specific carotenoids like citroxanthin. These approaches focus on rationally modifying the host's metabolism to maximize the flow of precursors into the carotenoid biosynthesis pathway. mdpi.commdpi.com
A primary strategy for boosting carotenoid production is to engineer the central metabolic pathways that supply the essential building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comfrontiersin.org In bacteria, this is typically the MEP pathway, while in yeasts, it is the MVA pathway. mdpi.com
Engineering efforts often focus on overexpressing the genes that code for rate-limiting enzymes in these precursor pathways. mdpi.com For instance, introducing and overexpressing key enzymes of the MVA pathway into E. coli has been shown to significantly increase the production of carotenoids like β-carotene. medcraveonline.com Another successful approach involves creating hybrid pathways by combining genes from different organisms to optimize precursor supply and subsequent conversion to the final product. mdpi.com By systematically modifying these pathways, metabolic flux can be redirected away from competing processes and channeled towards the synthesis of the desired carotenoid. frontiersin.org
Beyond engineering precursor pathways, fine-tuning the carotenoid-specific biosynthesis pathway is crucial for maximizing yield. This is achieved through two main strategies: enzyme overexpression and gene knockouts. nih.govfrontiersin.org
Enzyme Overexpression involves increasing the cellular levels of key enzymes that catalyze critical steps in carotenoid synthesis. Genes such as crtE (encoding GGPP synthase), crtYB (phytoene synthase), and crtI (phytoene desaturase) are common targets. nih.gov In one study, overexpressing the astaxanthin (B1665798) synthase gene (crtS) in Phaffia rhodozyma not only increased the final product but also led to the transcriptional up-regulation of other genes in the pathway, demonstrating a coordinated regulatory effect. nih.gov This strategy ensures that bottlenecks in the pathway are relieved, allowing for a more efficient conversion of intermediates.
Gene Knockouts , often accomplished using CRISPR/Cas9 technology, are used to eliminate competing metabolic pathways or to prevent the synthesis of undesirable by-products. idtdna.commdpi.com For example, knocking out a gene responsible for a competing pathway can redirect precursors exclusively towards carotenoid production. mdpi.com In another approach, researchers disrupted a negative regulator of carotene biosynthesis (crgA) in the fungus Mucor circinelloides, which increased the availability of the β-carotene precursor for subsequent conversion to canthaxanthin. frontiersin.org
Table 3: Examples of Genetic Modifications to Enhance Carotenoid Production
| Host Organism | Genetic Modification | Target Carotenoid | Improvement in Yield | Reference |
|---|---|---|---|---|
| Mucor circinelloides | Disruption of crgA gene; overexpression of bkt gene | Canthaxanthin | 576 µg/g dry cell weight | frontiersin.org |
| Phaffia rhodozyma | Overexpression of crtS gene | Astaxanthin | 33.5% increase over parent strain | nih.gov |
| Xanthophyllomyces dendrorhous | Stepwise engineering of the complete pathway | Astaxanthin | 6-fold increase over starting mutant | nih.gov |
Transitioning from laboratory-scale experiments to industrial-scale production requires the development of sophisticated bioreactor systems. ritaibioreactor.com Bioreactors are vessels designed to provide a highly controlled environment where factors such as temperature, pH, oxygen levels, and nutrient supply can be precisely managed to optimize microbial growth and product synthesis. mdpi.comritaibioreactor.com
Modern bioreactors range from small, bench-scale systems used for initial process development and screening to large, pilot- and production-scale systems capable of holding thousands of liters. eppendorf.comgetinge.com Key types of bioreactors include:
Stirred-Tank Bioreactors: The most common type, using mechanical agitation to ensure proper mixing of cells, nutrients, and oxygen.
Hollow Fiber Perfusion Bioreactors: These systems continuously supply fresh media and remove waste products and the target compound, allowing for high-density cell cultures and improved productivity. lauda-brinkmann.com
These systems can be tailored to the specific requirements of the host organism and the desired product. getinge.com The ability to automate monitoring and control allows for consistent product quality and facilitates a seamless scale-up from research and development to full commercial manufacturing. ritaibioreactor.comeppendorf.com For carotenoids, photobioreactors are also used, particularly for photosynthetic microorganisms like microalgae, which use light as an energy source. nih.gov
Enzyme Overexpression and Gene Knockouts
Upstream and Downstream Processing Challenges in Industrial Production
Upstream Processing Challenges
Upstream processing involves the cultivation of microbial cells to produce the target molecule. The efficiency of this stage is critical as it directly influences the feasibility and cost of the subsequent downstream steps. For this compound, the primary upstream challenges are centered on achieving high-yield production in a cost-effective manner.
A significant hurdle in the microbial production of xanthophylls is the relatively low yield compared to other compounds like carotenes. mdpi.comnih.gov This is often attributed to the longer, more complex metabolic pathways and the inherent antioxidant properties of xanthophylls which can affect cell physiology. nih.gov Industrial production requires microorganisms to have fast growth rates and high product titers, but native or even engineered strains often exhibit low productivity, making the process economically challenging. mdpi.com
Furthermore, the cost of cultivation media can be a major bottleneck. mdpi.com Many microorganisms capable of producing carotenoids are fastidious, requiring complex and expensive nutrients, including specific carbon and nitrogen sources, vitamins, and minerals. mdpi.com For heterotrophic microorganisms, the need for a carbohydrate source adds a substantial cost. mdpi.com While using low-cost agro-industrial wastes as substrates is a promising strategy to reduce expenses, it introduces challenges related to raw material variability, potential contaminants, and the need for pretreatment, which can impact process consistency and product quality. mdpi.comnih.gov
The table below summarizes the key upstream challenges applicable to microbial this compound production.
Table 1: Summary of Upstream Processing Challenges in Microbial Carotenoid Production
| Challenge Area | Specific Issues | Impact on Production |
|---|---|---|
| Low Product Titer | Native and engineered strains often produce low concentrations of the target xanthophyll (e.g., 10-40 mg/L). mdpi.com The metabolic pathways for xanthophylls are long and complex. nih.gov | Requires processing of large culture volumes, increasing capital and operational costs for bioreactors and downstream equipment. mdpi.com |
| High Cost of Media | Fermentation media requires expensive components like glucose, peptone, and yeast extract. mdpi.com Agriculture-grade fertilizers can lower costs but may affect yield. | Media costs can constitute a significant portion of the total production cost, impacting economic feasibility. mdpi.com |
| Strain Stability & Optimization | Genetically engineered strains may suffer from metabolic imbalances or instability. Achieving a balanced metabolic flux is a significant challenge. | Inconsistent yields and the potential for reversion of the engineered strain can disrupt large-scale production schedules. |
| Process Control | Maintaining optimal culture conditions (pH, temperature, oxygen levels) is crucial for maximizing yield. tandfonline.com For photosynthetic microbes, providing uniform light distribution in large-scale photobioreactors is difficult. | Sub-optimal conditions lead to reduced biomass and/or carotenoid productivity. Contamination risks are higher in large-scale, long-duration fermentations. |
Downstream Processing Challenges
Downstream processing, which involves the recovery and purification of the product from the fermentation broth, is often the most expensive part of bioproduction, sometimes accounting for up to 80% of the total cost. nih.gov Since this compound, like other carotenoids, is produced intracellularly, the downstream process is a multi-step endeavor fraught with technical and economic hurdles. nih.govnih.gov
The process begins with cell harvesting , where the microbial biomass is separated from the large volume of culture medium. This is typically achieved through centrifugation or filtration, which are energy-intensive processes. mdpi.com The subsequent cell disruption is a critical and challenging step. Microbial cell walls, particularly those of yeast and microalgae, are often thick and rigid, requiring significant mechanical or chemical force to break them open and release the intracellular this compound. mdpi.com
Once the cells are disrupted, the extraction of this compound from the complex cellular matrix is performed. The choice of solvent is crucial; it must effectively solubilize the lipophilic carotenoid while being non-toxic, especially if the final product is for food or pharmaceutical use. tandfonline.com The presence of other lipids and pigments in the biomass complicates this step, as solvents will co-extract these impurities. tandfonline.com Techniques like supercritical CO2 extraction offer a "greener" alternative but require high capital investment. tandfonline.com
The table below outlines the principal downstream processing steps and their associated challenges.
Table 2: Key Downstream Processing Steps and Associated Challenges for Intracellular Carotenoids
| Downstream Step | Objective | Common Methods | Key Challenges |
|---|---|---|---|
| Cell Harvesting | Concentrate biomass from the culture broth. | Centrifugation, Membrane Filtration, Flocculation. | Processing large volumes of water is energy-intensive and costly. mdpi.com Potential for cell damage. |
| Cell Disruption | Break open cell walls to release intracellular this compound. | High-Pressure Homogenization, Bead Milling, Enzymatic Lysis, Autolysis. | Robust cell walls require high energy input. Incomplete disruption leads to low product recovery. mdpi.com |
| Drying | Remove water from biomass before solvent extraction. | Spray Drying, Freeze Drying. | Energy-intensive process. Heat-sensitive carotenoids can be degraded. |
| Extraction | Solubilize and remove this compound from the biomass. | Solvent Extraction (e.g., acetone (B3395972), ethanol (B145695), hexane), Supercritical Fluid Extraction (CO2). tandfonline.com | Use of toxic organic solvents poses environmental and safety concerns. tandfonline.com Co-extraction of lipids and other pigments. tandfonline.com |
| Purification | Isolate this compound to a high degree of purity. | Chromatography, Crystallization. | Separation from structurally similar carotenoids is complex and costly. biologyjournal.in Significant product loss at each stage. |
| Formulation | Stabilize the final product against degradation. | Microencapsulation, Addition of antioxidants. | Carotenoids are sensitive to light, oxygen, and heat, leading to stability issues. |
Comparative Research and Biosynthetic Relationships of Citroxanthin
Structural and Functional Comparison with Other Xanthophylls (e.g., Mutatochrome)
Citroxanthin is a naturally occurring carotenoid pigment that is chemically identical to Mutatochrome. medchemexpress.comnih.govwikipedia.org It is classified as a xanthophyll, a class of oxygen-containing carotenoid pigments. researchgate.netbiologyjournal.in The structure of this compound is 5,8-epoxy-5,8-dihydro-β,β-carotene. nih.gov This means it is a derivative of β-carotene where an oxygen atom forms an epoxide bridge across the 5th and 8th carbon positions of one of the beta-ionone (B89335) rings. nih.govresearchgate.net This structural feature, the presence of an oxygen-containing functional group, is the defining characteristic of xanthophylls, distinguishing them from carotenes which are pure hydrocarbons. researchgate.netnewworldencyclopedia.org
The presence of the epoxide group makes this compound more polar than carotenes like α-carotene and β-carotene. wikipedia.org Its structure can be compared to other key xanthophylls involved in plant and algal physiology. For instance, zeaxanthin (B1683548) has two hydroxyl groups, one on each ring, while violaxanthin (B192666) has two epoxide groups, one on each ring. wikipedia.org Antheraxanthin (B39726) is an intermediate, with one hydroxyl group and one epoxide group. wikipedia.org this compound (mutatochrome) is an isomer of β-carotene 5,6-monoepoxide, differing in the position of the epoxide ring. researchgate.net Like other carotenoids, this compound possesses antioxidant properties due to its conjugated polyene chain, which can quench reactive oxygen species. medchemexpress.com
Functionally, xanthophylls play critical roles in photosynthesis, particularly in photoprotection. wikipedia.orgd-nb.info A well-studied example is the xanthophyll cycle, which involves the enzymatic interconversion of violaxanthin, antheraxanthin, and zeaxanthin. wikipedia.orgfrontiersin.org This cycle helps dissipate excess light energy to prevent photo-oxidative damage. wikipedia.orgnih.gov While this compound is not a direct participant in the primary xanthophyll cycle of higher plants, its formation as an epoxide highlights the diverse modifications that occur within the xanthophyll family to modulate their chemical properties and potential biological roles. researchgate.net
Table 1: Structural Comparison of this compound and Related Carotenoids
| Compound | Class | Key Functional Groups | Molecular Formula |
| β-Carotene | Carotene | None (hydrocarbon) | C₄₀H₅₆ |
| This compound (Mutatochrome) | Xanthophyll | 1x Epoxide group | C₄₀H₅₆O |
| Zeaxanthin | Xanthophyll | 2x Hydroxyl groups | C₄₀H₅₆O₂ |
| Antheraxanthin | Xanthophyll | 1x Epoxide group, 1x Hydroxyl group | C₄₀H₅₆O₂ |
| Violaxanthin | Xanthophyll | 2x Epoxide groups | C₄₀H₅₆O₃ |
Comparative Analysis of Carotenoid Profiles in Specific Organisms or Tissues
This compound, also known as mutatochrome, is found in the carotenoid profiles of various organisms, though often as a minor component. researchgate.net Its presence and concentration are highly dependent on the species, tissue type, and developmental stage.
Beyond citrus, mutatochrome has been identified as the predominant carotenoid in the cap of the bolete mushroom, Boletus luridus. wikipedia.org It has also been reported in the carotenoid profiles of cyanobacteria such as Planktothrix rubescens and Planktothrix agardhii. nih.gov
Comparative studies of carotenoid profiles are crucial for understanding the diversity of these pigments. For example, analyses of different plum cultivars revealed that lutein (B1675518) and β-carotene were the major carotenoids, with significant variations among cultivars. nih.gov Similarly, a study on yellow- and white-fleshed potatoes identified 22 different carotenoids, with violaxanthin being dominant in the yellow genotype and lutein in the white. nih.gov These comparative analyses highlight how genetic differences lead to distinct carotenoid accumulations, with compounds like this compound appearing in specific metabolic contexts.
Table 2: Total Phenolic and Flavonoid Content in Fresh vs. Frozen Peels of Select Citrus Species
| Sample | Total Phenolic Content (mg GAE/g FW) | Total Flavonoid Content (mg QE/g FW) |
| Fresh Lemon Peel | 72.01 ± 0.67 | 50.51 ± 1.36 |
| Frozen Lemon Peel | 100.00 ± 0.96 | 78.15 ± 0.61 |
| Fresh Key Lime Peel | 75.68 ± 1.34 | 50.75 ± 0.24 |
| Frozen Key Lime Peel | 118.61 ± 0.77 | 82.22 ± 1.29 |
| Fresh Musk Lime Peel | 108.57 ± 1.34 | 120.92 ± 2.56 |
| Frozen Musk Lime Peel | 136.48 ± 0.58 | 178.32 ± 2.13 |
| Source: Adapted from Noor Azman et al., 2019. researchgate.net This table illustrates the diversity of antioxidant compounds in citrus peels, which include carotenoids. |
Evolutionary Perspectives on Carotenoid Biosynthesis Diversification
The existence of over 700 known carotenoid structures, including this compound, is the result of a long and complex evolutionary history. d-nb.info Carotenoid biosynthesis pathways are ancient, having evolved in prokaryotes before the advent of photosynthesis. nih.gov The diversification of these pathways is a product of several key evolutionary mechanisms, including gene acquisition, horizontal gene transfer (HGT), and the neofunctionalization of existing genes. d-nb.infoplos.org
Comparative genomics reveals that microbial carotenoid biosynthesis can be divided into several major phylogenetic lineages, suggesting that HGT has played a significant role in spreading these pathways across different super-phyla, such as between Bacteria and Archaea. plos.org The complexity of the pathways increased over time, leading to a wide array of structural modifications to the basic C40 carotenoid backbone, such as the cyclization, hydroxylation, and epoxidation reactions that produce various xanthophylls. d-nb.info The formation of this compound is an example of such a modification.
The evolution of carotenoid biosynthesis is closely linked with the evolution of photosynthesis. d-nb.info Carotenoids are essential cofactors in photosynthetic systems, serving dual roles in light-harvesting and photoprotection. d-nb.info As photosynthesis evolved, particularly with the emergence of oxygenic photosynthesis in cyanobacteria, carotenoid pathways co-evolved to produce structures optimized for these functions. d-nb.info Through the process of endosymbiosis, cyanobacterial carotenoid pathways were transferred to algae and subsequently to plants. d-nb.infonih.gov This inheritance is the foundation of the complex carotenoid biosynthesis seen in higher plants today.
Evolutionary models suggest that carotenoid pathways evolved in distinct branches. researchgate.net For example, the C40 pathways have diversified more than the C30 pathways. researchgate.net This diversification is also evident in how different organisms achieve the same chemical steps using non-homologous enzymes, a phenomenon known as non-orthologous gene displacement. The evolution of carotenoid-based colorations in animals, such as finches, provides another perspective on diversification. nih.gov Finches evolved the ability to metabolically modify dietary yellow carotenoids into more complex red pigments, and this innovation was followed by subsequent modifications to the biochemical pathways, leading to a wide diversity of plumage colors. nih.gov
Future Research Trajectories in Citroxanthin Science
Elucidation of Novel Biosynthetic Enzymes and Pathways
The scientific community's understanding of carotenoid biosynthesis is ever-expanding, yet the specific pathways and enzymes leading to the formation of citroxanthin remain partially uncharted. jmb.or.kr Future research is poised to delve into the genetic and enzymatic machinery responsible for its synthesis. A primary objective is the identification and characterization of novel enzymes, particularly those that catalyze the specific hydroxylation and other modifications of precursor carotenoids to yield this compound. nih.gov
Recent advancements in genomics and molecular biology have paved the way for the discovery of new carotenoid biosynthesis gene clusters in various organisms. nih.gov For instance, research on marine bacteria has led to the identification of novel hydroxylase enzymes that could have counterparts in this compound-producing organisms. nih.gov The exploration of unique microbial sources is a promising avenue, as fungi and bacteria often possess distinct metabolic pathways. mdpi.com By employing techniques such as comparative genomics and functional gene analysis, researchers can pinpoint candidate genes. These genes can then be expressed in model organisms like E. coli or yeast to verify their enzymatic function and their role in the this compound pathway. nih.govmdpi.com
Furthermore, the investigation into the regulation of these biosynthetic pathways is crucial. aocs.org Understanding how environmental factors and developmental cues influence the expression of genes involved in this compound production will be key to potentially enhancing its natural accumulation. wikipedia.org The study of gene clusters is also significant, as the organization of biosynthetic genes can reveal functional relationships and regulatory mechanisms. nih.gov
Key Research Questions for Novel Biosynthetic Enzyme and Pathway Elucidation:
What are the specific enzymes responsible for the conversion of precursor carotenoids (e.g., zeaxanthin (B1683548) or β-cryptoxanthin) to this compound?
Do novel desaturase, hydroxylase, or other modifying enzymes play a role in the formation of this compound's unique structure?
Are the genes for this compound biosynthesis clustered together in the genome of producing organisms, and what does this reveal about their regulation?
How do environmental stimuli such as light, temperature, and nutrient availability impact the expression of genes in the this compound pathway?
Advanced Analytical Techniques for In Situ Monitoring
The ability to monitor this compound within its natural biological context is critical for understanding its physiological roles. Advanced analytical techniques are pivotal in achieving this. Raman spectroscopy, a non-destructive technique, has shown great promise for the in situ analysis of carotenoids in various biological samples, including plants, animals, and microorganisms. researchgate.netmdpi.com This method can provide detailed structural information and has been used to study carotenoids in single pollen grains and even within fungal spores. acs.orgnih.gov Future research will likely focus on refining Raman spectroscopy and other techniques for the specific and sensitive detection of this compound in complex biological matrices without the need for extraction. acs.org
Hyphenated chromatographic techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are powerful tools for the separation, identification, and quantification of carotenoids. mdpi.comnih.gov The development of more sensitive and high-resolution mass spectrometry methods will enable the detection of trace amounts of this compound and its metabolites. mdpi.com Supercritical fluid chromatography (SFC) is also emerging as a greener alternative to traditional liquid chromatography for carotenoid analysis. mdpi.com
The development of biosensors and advanced imaging techniques represents another exciting frontier. These technologies could allow for the real-time visualization and quantification of this compound distribution and dynamics within cells and tissues, offering unprecedented insights into its function. longdom.org
Emerging Analytical Techniques for this compound Research:
| Technique | Application in this compound Research | Potential Advantages |
| Confocal Raman Microspectroscopy | In situ identification and localization within cellular compartments. researchgate.netnih.gov | Non-destructive, high spatial resolution, no need for labeling. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for unambiguous identification and structural elucidation of this compound and its isomers. mdpi.com | High sensitivity and specificity. |
| Supercritical Fluid Chromatography (SFC) | Environmentally friendly separation of carotenoids. mdpi.com | Reduced solvent consumption, faster analysis times. |
| Advanced NMR Spectroscopy | Detailed structural analysis of purified this compound. warwick.ac.uk | Provides comprehensive structural information. |
| Biosensors | Real-time monitoring of this compound levels in living organisms. longdom.org | Continuous, dynamic measurements. |
Expanding Biotechnological Platforms for Sustainable Production
The demand for natural carotenoids in various industries, including food, cosmetics, and pharmaceuticals, is on the rise. nih.govmdpi.com Biotechnological production of this compound using microorganisms presents a sustainable and economically viable alternative to chemical synthesis or extraction from natural sources. mdpi.comnih.gov Future research will focus on developing and optimizing microbial cell factories for high-yield this compound production. mdpi.com
Metabolic engineering of model organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria) has already proven successful for the production of other valuable carotenoids like astaxanthin (B1665798) and zeaxanthin. mdpi.commdpi.com Similar strategies can be applied to this compound. This involves introducing the necessary biosynthetic genes, optimizing metabolic flux towards carotenoid precursors, and potentially blocking competing pathways. mdpi.comnih.gov The selection of robust microbial strains capable of growing on low-cost substrates is also a key consideration for industrial-scale production. mdpi.comnih.gov
Microalgae are another promising platform for carotenoid production, as they are photosynthetic and can be cultivated in photobioreactors. nih.gov Genetic modification of microalgae to enhance this compound accumulation is a viable strategy. nih.gov Furthermore, the optimization of cultivation parameters such as light intensity, temperature, and nutrient composition can significantly influence carotenoid yields in both microbial and algal systems. mdpi.com
Strategies for Enhancing Biotechnological Production of this compound:
| Strategy | Description |
| Metabolic Engineering | Introducing and overexpressing key biosynthetic genes for this compound in microbial hosts like E. coli and S. cerevisiae. mdpi.commdpi.com |
| Pathway Optimization | Enhancing the supply of precursors (e.g., geranylgeranyl diphosphate) and blocking competing metabolic pathways to channel carbon flow towards this compound. nih.gov |
| Host Strain Selection | Identifying and engineering robust microbial strains that can tolerate high concentrations of this compound and utilize inexpensive carbon sources. mdpi.com |
| Fermentation/Cultivation Optimization | Fine-tuning environmental parameters such as pH, temperature, aeration, and nutrient feed to maximize biomass and this compound yield. mdpi.com |
| Genetic Modification of Microalgae | Engineering photosynthetic microalgae to produce and accumulate high levels of this compound. nih.gov |
Interdisciplinary Approaches in Ecological and Environmental Roles
Understanding the ecological and environmental significance of this compound requires a multidisciplinary approach, integrating chemistry, biology, and ecology. Xanthophylls, the class of carotenoids to which this compound belongs, play crucial roles in plants and other photosynthetic organisms. numberanalytics.com They are involved in light harvesting, photoprotection against excessive light energy, and responses to various environmental stresses. numberanalytics.commdpi.com
Future research should investigate the specific functions of this compound in these processes. For example, does this compound participate in the xanthophyll cycle, a key mechanism for dissipating excess light energy? wikipedia.org Its antioxidant properties also warrant further investigation, particularly its ability to quench reactive oxygen species and protect cellular components from oxidative damage. nih.govnih.gov
The role of this compound in plant-animal interactions is another area ripe for exploration. The coloration provided by carotenoids can be important for attracting pollinators or seed dispersers. aocs.org In animals that consume this compound-containing plants, it may contribute to their own coloration or possess health benefits.
Furthermore, studying the distribution of this compound across different species and ecosystems can provide insights into its evolutionary significance and its role in adaptation to specific environmental niches. The impact of environmental changes, such as increased UV radiation or temperature, on this compound production and its protective functions is a critical area of future research. mdpi.com
Q & A
Q. What are the key spectroscopic and chromatographic techniques for identifying and characterizing Citroxanthin?
this compound (5,8-epoxy-5,8-dihydro-β,β-carotene) requires multi-modal analysis due to its epoxy-carotenoid structure. Key methods include:
- UV-Vis Spectroscopy : Peak absorption at ~450 nm (specific to conjugated dienes) .
- NMR Spectroscopy : Proton signals at δ 5.2–5.4 (epoxide protons) and δ 6.1–6.3 (conjugated double bonds) confirm structural features .
- HPLC-MS : Reverse-phase C18 columns with methanol/acetone gradients resolve this compound from isomers. Mass fragmentation patterns (e.g., m/z 552 [M+H]⁺) aid identification .
Q. How is this compound synthesized in laboratory settings, and what are common pitfalls?
Synthesis typically involves β-carotene oxidation using tert-butyl hydroperoxide (TBHP) or enzymatic epoxidation. Critical considerations:
- Stereochemical control : Epoxidation regioselectivity depends on solvent polarity and catalyst choice (e.g., lipases vs. chemical oxidants) .
- Yield optimization : Side reactions (e.g., over-oxidation to apocarotenoids) require inert atmospheres and low temperatures .
- Purity validation : Co-eluting isomers (e.g., mutatoxanthin) must be excluded via preparative TLC or chiral HPLC .
Q. What biological models are suitable for preliminary assessments of this compound’s antioxidant activity?
- In vitro : DPPH/ABTS radical scavenging assays (dose-dependent IC₅₀ comparisons with standards like α-tocopherol) .
- Cell-based : HepG2 or Caco-2 cells under oxidative stress (H₂O₂-induced), measuring ROS reduction via fluorescence probes .
- Limitations : Solubility in aqueous media may necessitate emulsifiers (e.g., Tween-80), which can interfere with assays .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?
Contradictions often arise from:
- Sample heterogeneity : Natural extracts vs. synthetic this compound purity differences .
- Methodological variability : Normalize protocols using ISSO (International Standards for Soybean Oxidative) guidelines for antioxidant assays .
- Data triangulation : Combine in vitro, in silico (molecular docking with Nrf2/Keap1 pathways), and in vivo models to validate mechanisms .
Q. What experimental designs are optimal for studying this compound’s stability under environmental stressors?
- Stressors : Light (UV-A/B exposure), temperature (4°C to 40°C), pH (2–9).
- Degradation kinetics : Monitor via HPLC at intervals (0, 24, 48, 72 hrs) .
- Stabilization strategies : Encapsulation in cyclodextrins or liposomes improves photostability .
- Table : Degradation Half-Life (t₁/₂) Under Different Conditions
| Condition | t₁/₂ (Hours) |
|---|---|
| UV Light (300 nm) | 12 ± 2 |
| 40°C, pH 7 | 48 ± 5 |
| 25°C, pH 2 | 24 ± 3 |
Q. How can mechanistic studies differentiate this compound’s direct antioxidant effects from pro-oxidant activity in cancer cells?
- Dose-response profiling : Test sub-cytotoxic to cytotoxic ranges (e.g., 1–100 μM) .
- Redox signaling markers : Measure SOD, CAT, and GPx activity alongside intracellular GSH/GSSG ratios .
- Gene expression : qPCR for Nrf2, HO-1, and pro-apoptotic genes (e.g., Bax/Bcl-2) to clarify dual roles .
Q. What computational approaches are effective for predicting this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina with PDB IDs (e.g., 2FLU for COX-2) to assess binding affinities .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction : SwissADME for bioavailability and toxicity profiling .
Methodological Guidance
How to formulate a research question on this compound that addresses literature gaps?
- Apply FINER criteria : Ensure feasibility, novelty, and relevance . Example: “Does this compound modulate mitochondrial ROS production in neurodegenerative models, and how does its efficacy compare to other epoxy-carotenoids?”
- PICO framework : Define Population (e.g., SH-SY5Y cells), Intervention (this compound dose), Comparison (α-tocopherol), Outcome (mitochondrial membrane potential) .
Q. What strategies ensure reproducibility in this compound research?
- Detailed protocols : Report solvent systems, equipment calibration (e.g., HPLC column batch), and negative controls .
- Data transparency : Share raw spectra/chromatograms in supplementary materials .
- Collaborative validation : Cross-lab replication studies using standardized reference samples .
Common Pitfalls to Avoid
- Overgeneralization : Claims like “this compound prevents cancer” lack mechanistic specificity. Instead, specify pathways (e.g., “inhibits Akt phosphorylation in HepG2 cells”) .
- Ignoring isomerization : Natural this compound may exist as cis/trans isomers, requiring chiral separation before bioassays .
- Ethical oversights : When using animal models, adhere to ARRIVE guidelines for ethical reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
